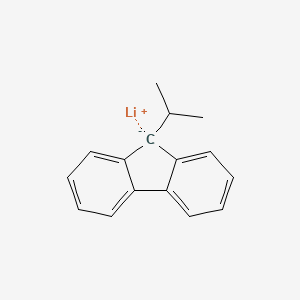
lithium;9-propan-2-ylfluoren-9-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;9-propan-2-ylfluoren-9-ide is a chemical compound with the molecular formula C16H15Li It is a lithium salt of 9-propan-2-ylfluorene, which is a derivative of fluorene
Preparation Methods
The synthesis of lithium;9-propan-2-ylfluoren-9-ide typically involves the reaction of 9-propan-2-ylfluorene with a lithium reagent. One common method is the reaction of 9-propan-2-ylfluorene with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Lithium;9-propan-2-ylfluoren-9-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 9-propan-2-ylfluorenone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form 9-propan-2-ylfluorene using reducing agents like lithium aluminum hydride.
Substitution: The lithium atom can be substituted with other electrophiles, such as alkyl halides, to form new derivatives of 9-propan-2-ylfluorene.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Lithium;9-propan-2-ylfluoren-9-ide has several scientific research applications, including:
Biology: The compound is used in the study of biological systems, particularly in the investigation of the effects of lithium salts on biological processes.
Medicine: Research into the potential therapeutic applications of this compound is ongoing, particularly in the treatment of mood disorders and neurodegenerative diseases.
Industry: The compound is used in the development of new materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of lithium;9-propan-2-ylfluoren-9-ide involves its interaction with various molecular targets and pathways. In biological systems, lithium ions are known to affect neurotransmitter signaling, particularly by inhibiting enzymes such as glycogen synthase kinase 3 (GSK-3) and inositol monophosphatase. These interactions lead to changes in cellular signaling pathways, which can have therapeutic effects in the treatment of mood disorders and other conditions .
Comparison with Similar Compounds
Lithium;9-propan-2-ylfluoren-9-ide can be compared with other lithium salts and fluorene derivatives. Similar compounds include:
Lithium fluoride (LiF): A simple lithium salt with different chemical properties and applications.
9-propan-2-ylfluorene: The parent compound of this compound, which lacks the lithium ion.
Lithium 9-fluorenide: Another lithium salt of a fluorene derivative, with different substituents on the fluorene ring.
Properties
CAS No. |
38026-22-1 |
|---|---|
Molecular Formula |
C16H15Li |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
lithium;9-propan-2-ylfluoren-9-ide |
InChI |
InChI=1S/C16H15.Li/c1-11(2)16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16;/h3-11H,1-2H3;/q-1;+1 |
InChI Key |
MUBSBGLZAFXVPV-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)[C-]1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


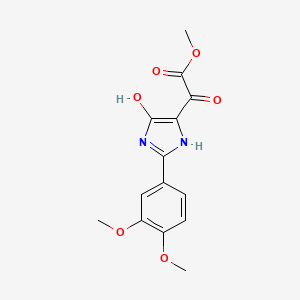
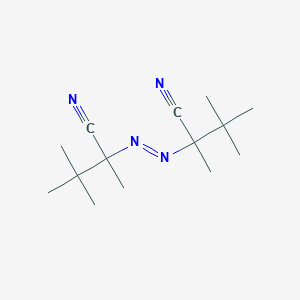
![4-methoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14663998.png)
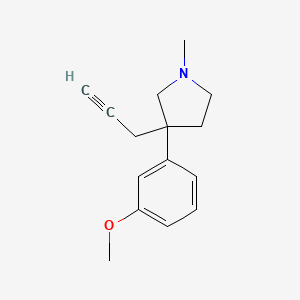
![7-chloro-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14664004.png)

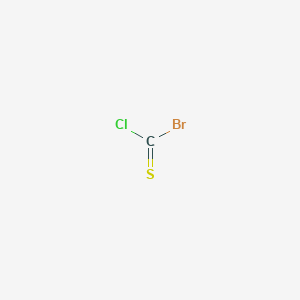

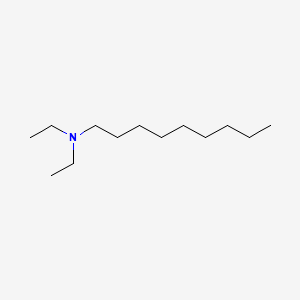
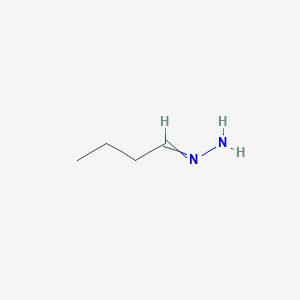
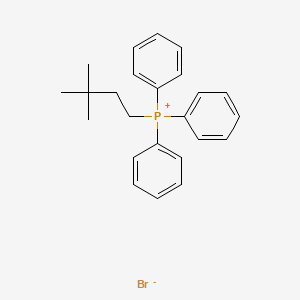


![Benzoic acid, 2-[4-[ethyl(4-methylphenyl)amino]-2-hydroxybenzoyl]-](/img/structure/B14664042.png)
